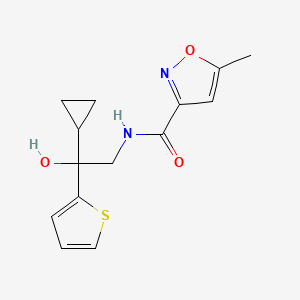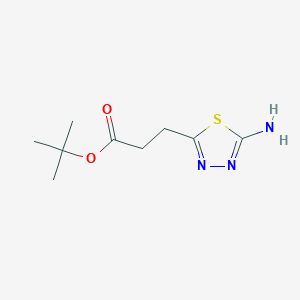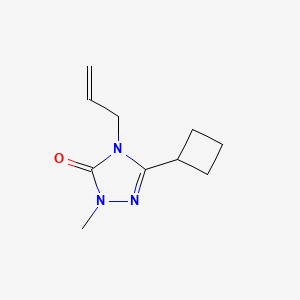
3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has gained attention in scientific research due to its potential applications in the pharmaceutical industry. This compound belongs to the class of triazolone derivatives and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Peptidotriazoles Synthesis
Peptidotriazoles, including structures similar to 3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, have been synthesized through regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. This method is significant for incorporating triazole units into peptide backbones or side chains, offering a versatile approach for designing novel peptidomimetics with potential biological activities. The synthesis is compatible with solid-phase peptide synthesis techniques, suggesting its utility in the development of therapeutic peptides and peptidomimetics (Tornøe, Christensen, & Meldal, 2002).
Green Synthesis of Triazoles
Research on the green synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, potentially including compounds with structural similarities to 3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, demonstrates an environmentally friendly approach using a DBU–water catalytic system. These methodologies prioritize high atom economy and low environmental impact, providing a sustainable route for synthesizing triazoles with biological and industrial significance (Singh, Sindhu, & Khurana, 2013).
Antioxidant and Antibacterial Properties
A study on novel sulfanyl derivatives related to triazole compounds reveals significant antioxidant and antibacterial activities. These findings suggest the potential of triazole derivatives, including those structurally akin to 3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, in the development of new antioxidant and antibacterial agents. The synthesized compounds exhibited high in vitro activities, underscoring the therapeutic potential of triazole-based molecules (Sarac, Orek, & Koparır, 2020).
One-Pot Synthesis Applications
The versatility of triazole compounds is further demonstrated through a one-pot, catalytic, three-component condensation process. This synthetic strategy allows for the efficient generation of complex polyheterocycles, including 3-triazolyl-2-iminochromenes, showcasing the potential of triazole derivatives in the development of novel organic molecules with diverse applications (Qian, Amegadzie, Winternheimer, & Allen, 2013).
Selective Inhibition of Enzymes
Triazole derivatives, specifically 3-(phenylcyclobutyl)-1,2,4-triazoles, have been identified as selective inhibitors of certain enzymes, such as 11beta-hydroxysteroid dehydrogenase type 1. This enzyme plays a crucial role in steroid hormone regulation, highlighting the potential of triazole compounds in developing new therapeutic agents targeting steroid-related disorders (Zhu et al., 2008).
Propiedades
IUPAC Name |
5-cyclobutyl-2-methyl-4-prop-2-enyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-7-13-9(8-5-4-6-8)11-12(2)10(13)14/h3,8H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVBSAISOJDXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

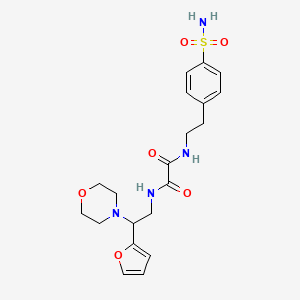
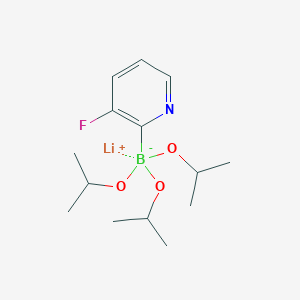
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2723735.png)
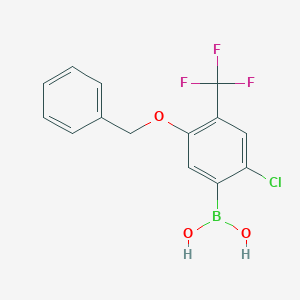
![N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2723739.png)
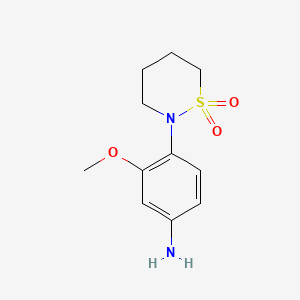
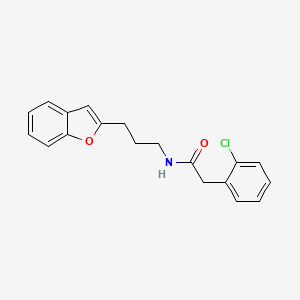
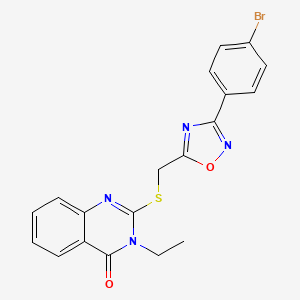
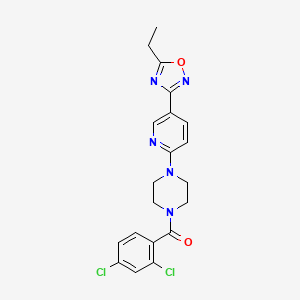
![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2723745.png)
![2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide](/img/structure/B2723746.png)
